molecular formula C13H20ClNO B12351182 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride

1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride

Cat. No.: B12351182
M. Wt: 241.76 g/mol
InChI Key: IFEJRMPCMIVHGO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The compound 1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-one monohydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is propan-1-one , a three-carbon chain with a ketone group at the first position. Substituents include:

  • A 3,4-dimethylphenyl group attached to the carbonyl carbon (position 1).
  • An ethylamino group (-NH-CH~2~CH~3~) at the second carbon (position 2).
  • A hydrochloride salt formed via protonation of the amine group.

The structural formula is represented as:
$$ \text{CCNC(C)C(=O)C}1\text{=CC=CC(=C}1\text{C)C.Cl} $$
This notation delineates the propan-1-one backbone, methyl groups at positions 3 and 4 of the phenyl ring, the ethylamine side chain, and the chloride counterion.

Structural Feature Position Substituent
Carbonyl group C1 Ketone (O)
Phenyl ring C1 substituent 3,4-dimethyl substitution
Amino group C2 Ethylamine (-NH-CH~2~CH~3~)
Counterion N-linked Hydrochloride (Cl^-^)

Positional Isomerism Relationships with Substituted Cathinones

Positional isomerism in substituted cathinones arises from variations in substituent placement on the phenyl ring or amino side chain. This compound is structurally related to 3,4-dimethylmethcathinone (3,4-DMMC) but differs in two key aspects:

  • Amino group substitution : The ethylamine side chain (vs. methylamine in 3,4-DMMC).
  • Salt form : Presence of a hydrochloride counterion.

Comparative analysis with other cathinones:

Compound Phenyl Substitution Amino Side Chain Salt Form
3,4-DMMC 3,4-dimethyl Methylamine Free base or HCl
4-Methylethcathinone (4-MEC) 4-methyl Ethylamine HCl
Target compound 3,4-dimethyl Ethylamine HCl

The 3,4-dimethyl substitution on the phenyl ring enhances lipophilicity compared to monosubstituted analogs, potentially influencing receptor binding kinetics. The ethylamino group extends the nitrogen side chain, altering steric and electronic interactions with monoamine transporters.

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 2705531-06-0 , assigned to the hydrochloride salt form. Alternative designations include:

  • 3,4-Dimethylethcathinone hydrochloride
  • 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one monohydrochloride
  • 3,4-DMEC (abbreviated form)

Additional identifiers:

  • DTXSID901342525 (EPA’s DSSTox Substance ID)
  • Wikidata Q126676898 (linked semantic database entry)
  • ChemSpider ID 25630192 (for related analogs)

Regulatory and commercial synonyms:

  • PD019126 (research catalog code)
  • EVT-3032997 (vendor-specific designation for analogs)

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-7-6-9(2)10(3)8-12;/h6-8,11,14H,5H2,1-4H3;1H

InChI Key

IFEJRMPCMIVHGO-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)C1=CC(=C(C=C1)C)C.Cl

Origin of Product

United States

Preparation Methods

Reaction Scheme and Mechanism

The synthesis begins with 3,4-dimethylbromobenzene, which is converted to the corresponding Grignard reagent through reaction with magnesium metal. The Grignard reagent is then reacted with propionitrile to form 1-(3,4-dimethylphenyl)propan-1-one. This ketone intermediate undergoes α-bromination, followed by nucleophilic substitution with ethylamine and subsequent conversion to the hydrochloride salt.

Based on analysis of related synthetic pathways in the literature, the complete reaction sequence can be outlined as follows:

  • Formation of Grignard reagent: 3,4-dimethylbromobenzene + Mg → 3,4-dimethylphenylmagnesium bromide
  • Ketone formation: 3,4-dimethylphenylmagnesium bromide + propionitrile → 1-(3,4-dimethylphenyl)propan-1-one
  • α-Bromination: 1-(3,4-dimethylphenyl)propan-1-one + Br₂ → 2-bromo-1-(3,4-dimethylphenyl)propan-1-one
  • Nucleophilic substitution: 2-bromo-1-(3,4-dimethylphenyl)propan-1-one + ethylamine → 1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-one
  • Salt formation: 1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-one + HCl → 1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride

Detailed Experimental Procedure

Based on adaptation of documented procedures for analogous compounds, the detailed experimental procedure is as follows:

Step 1: Formation of Grignard Reagent
In a flame-dried three-necked flask equipped with a reflux condenser, addition funnel, and nitrogen inlet, magnesium turnings (1.2 eq, typically 2.9 g for 0.1 mol scale) are placed under nitrogen atmosphere. A small crystal of iodine is added for activation. A solution of 3,4-dimethylbromobenzene (1.0 eq, typically 20.0 g for 0.1 mol scale) in anhydrous THF (100 mL) is added dropwise at such a rate as to maintain gentle reflux. After complete addition, the mixture is refluxed for an additional 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Ketone Formation
The reaction mixture is cooled to 0°C, and propionitrile (1.1 eq, typically 5.5 g for 0.1 mol scale) in anhydrous THF (50 mL) is added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 3 hours, followed by refluxing for 1 hour. The reaction mixture is cooled to 0°C and carefully hydrolyzed with a saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-(3,4-dimethylphenyl)propan-1-one.

Step 3: α-Bromination
To a solution of 1-(3,4-dimethylphenyl)propan-1-one (1.0 eq, typically 16.2 g for 0.1 mol scale) in glacial acetic acid (100 mL), bromine (1.0 eq, typically 16.0 g for 0.1 mol scale) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched by pouring into ice-cold water, and the product is extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, filtered, and concentrated to obtain 2-bromo-1-(3,4-dimethylphenyl)propan-1-one.

Step 4: Nucleophilic Substitution with Ethylamine
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one (1.0 eq, typically 24.1 g for 0.1 mol scale) is dissolved in THF (100 mL), and ethylamine (3.0 eq, typically 13.5 g for 0.1 mol scale) is added at 0°C. The reaction mixture is stirred at room temperature for 8 hours. The solvent is evaporated, and the residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to obtain 1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-one as the free base.

Step 5: Conversion to Hydrochloride Salt
The free base is dissolved in diethyl ether (100 mL), and anhydrous hydrogen chloride gas is bubbled through the solution until precipitation is complete. The precipitate is filtered, washed with cold diethyl ether, and recrystallized from 2-propanol/diethyl ether to obtain pure 1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride.

Reaction Parameters and Optimization

Key reaction parameters and their effects on yield and purity are presented in Table 1:

Parameter Optimal Range Effect on Yield Effect on Purity
Grignard formation temperature 20-40°C Higher temperatures improve Mg activation but may lead to side reactions Moderate impact
Propionitrile addition rate 0.5-1 mL/min Slow addition improves yield by controlling exotherm Significant improvement with controlled addition
Bromination temperature -5 to 5°C Lower temperatures improve regioselectivity Higher purity with lower temperatures
Ethylamine equivalents 2.5-3.5 Excess improves conversion rate Minimal impact
HCl salt formation temperature 0-10°C Lower temperatures improve crystal quality Significant improvement with slower crystallization

α-Bromination and Nucleophilic Substitution Route

An alternative approach that avoids the use of Grignard reagents starts directly from commercially available 1-(3,4-dimethylphenyl)propan-1-one. This route is particularly advantageous for larger-scale preparations due to its operational simplicity.

Synthetic Protocol

Step 1: α-Bromination of 1-(3,4-Dimethylphenyl)propan-1-one
1-(3,4-Dimethylphenyl)propan-1-one (1.0 eq, 16.2 g, 0.1 mol) is dissolved in glacial acetic acid (100 mL) and cooled to 0°C. Bromine (1.05 eq, 16.8 g, 0.105 mol) is added dropwise over 30 minutes, maintaining the temperature below 5°C. The reaction mixture is stirred at 0-5°C for 1 hour, then at room temperature for an additional 2 hours. The reaction mixture is poured into ice-cold water (300 mL), and the precipitate is collected by filtration. The crude product is washed with cold water and air-dried to obtain 2-bromo-1-(3,4-dimethylphenyl)propan-1-one.

Step 2: Nucleophilic Substitution with Ethylamine
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one (1.0 eq, 24.1 g, 0.1 mol) is dissolved in acetonitrile (150 mL) and cooled to 0°C. Ethylamine solution (70% in water, 3.0 eq, 19.3 g, 0.3 mol) is added dropwise over 1 hour. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (150 mL) and water (100 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to obtain the free base.

Step 3: HCl Salt Formation
The free base is dissolved in diethyl ether (100 mL) and cooled to 0°C. A solution of hydrogen chloride in diethyl ether (2M, 1.2 eq) is added dropwise with vigorous stirring. The precipitated solid is collected by filtration, washed with cold diethyl ether, and recrystallized from 2-propanol to obtain 1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride as white crystals.

Yield and Purity Analysis

The expected yields and purities for each step of this synthetic route, based on adaptation from related compounds, are presented in Table 2:

Synthetic Step Typical Yield (%) Purity of Intermediate (%) Critical Factors Affecting Yield
α-Bromination 85-90 ≥95 Temperature control, reaction time
Nucleophilic substitution 75-85 ≥90 Amine equivalents, solvent quality
HCl salt formation 90-95 ≥98 Crystallization conditions
Overall yield 55-70 ≥98 (final product) Sequential purification efficiency

Reductive Amination Approach

A third synthetic strategy for preparing 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride involves reductive amination of an appropriate α-ketoketone intermediate. This approach can be particularly useful when starting from different precursors.

Synthetic Protocol

Step 1: Preparation of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
This step follows the α-bromination procedure described in Section 3.1.

Step 2: Oxidation to α-Ketoketone
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one (1.0 eq, 24.1 g, 0.1 mol) is dissolved in DMSO (150 mL). Sodium bicarbonate (2.0 eq, 16.8 g, 0.2 mol) is added, and the mixture is stirred at room temperature for 24 hours. The reaction mixture is poured into water (500 mL) and extracted with ethyl acetate (3 × 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to obtain 2-oxo-1-(3,4-dimethylphenyl)propan-1-one.

Step 3: Reductive Amination
2-Oxo-1-(3,4-dimethylphenyl)propan-1-one (1.0 eq, 19.0 g, 0.1 mol) and ethylamine hydrochloride (1.5 eq, 12.2 g, 0.15 mol) are dissolved in methanol (200 mL). The pH is adjusted to 6.0 with triethylamine. Sodium cyanoborohydride (1.5 eq, 9.4 g, 0.15 mol) is added in portions over 1 hour, maintaining the pH between 5.5 and 6.5. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane (150 mL) and water (100 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to obtain the free base.

Step 4: HCl Salt Formation
This step follows the procedure described in Section 3.1.

Comparison of Reaction Conditions

The reductive amination approach requires careful control of pH and reduction conditions. Table 3 compares different reducing agents and their effects on the reaction:

Reducing Agent Reaction Conditions Yield (%) Stereoselectivity Limitations
NaCNBH₃ pH 5.5-6.5, MeOH, rt, 12h 70-75 Moderate Toxic byproducts
NaBH₄ pH 4-5, MeOH, 0°C, 2h 65-70 Low Side reactions
H₂/Pd-C H₂ (3 atm), MeOH, rt, 4h 80-85 High Requires pressure equipment
NaBH(OAc)₃ AcOH, DCE, rt, 8h 75-80 High Moisture sensitive

Salt Formation and Purification

The conversion of the free base to the hydrochloride salt is a critical step in all synthetic routes for obtaining 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride with high purity.

Salt Formation Methods

Several methods for converting the free base to the hydrochloride salt have been documented, each with specific advantages:

Method A: Gaseous HCl
The free base is dissolved in diethyl ether or isopropanol, and anhydrous HCl gas is bubbled through the solution until precipitation is complete. This method typically produces the purest salt form but requires specialized equipment for HCl gas generation and handling.

Method B: Ethereal HCl Solution
The free base is dissolved in diethyl ether, and a solution of HCl in diethyl ether (2M) is added dropwise until precipitation is complete. This method is more convenient for laboratory-scale preparations.

Method C: Acetyl Chloride in Methanol
The free base is dissolved in methanol, cooled to 0°C, and acetyl chloride (1.5 eq) is added dropwise to generate HCl in situ. This method avoids the need to handle HCl directly but may introduce trace impurities from side reactions.

Purification Strategies

Purification of 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride can be achieved through various recrystallization techniques. Table 4 summarizes the effectiveness of different solvent systems:

Solvent System Solubility of Product Recovery (%) Purity Achieved (%) Comments
2-Propanol Moderate 85-90 ≥98 Preferred method
Acetonitrile Low 90-95 ≥99 Excellent for final purification
Methanol/Diethyl ether High/Low 75-80 96-98 Good for initial purification
Ethanol/Acetone Moderate/Low 80-85 97-99 Balanced recovery and purity

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride. Based on data from related cathinone compounds, the expected spectroscopic data for this compound are presented below.

NMR Spectroscopy

¹H NMR (DMSO-d₆, 300 MHz) expected signals:

  • δ 9.70-9.85 (bs, 1H, NH₂⁺)
  • δ 9.15-9.30 (bs, 1H, NH₂⁺)
  • δ 7.75-7.85 (m, 1H, aromatic)
  • δ 7.60-7.70 (m, 1H, aromatic)
  • δ 7.35-7.45 (m, 1H, aromatic)
  • δ 5.15-5.25 (q, 1H, CH-CH₃)
  • δ 3.00-3.15 (m, 1H, N-CH₂-CH₃)
  • δ 2.85-3.00 (m, 1H, N-CH₂-CH₃)
  • δ 2.25-2.35 (s, 3H, Ar-CH₃)
  • δ 2.20-2.30 (s, 3H, Ar-CH₃)
  • δ 1.45-1.55 (d, 3H, CH-CH₃)
  • δ 1.25-1.35 (t, 3H, N-CH₂-CH₃)

¹³C NMR (DMSO-d₆, 75 MHz) expected signals:

  • δ 196.0-197.0 (C=O)
  • δ 140.0-141.0 (aromatic C)
  • δ 137.0-138.0 (aromatic C)
  • δ 133.0-134.0 (aromatic C)
  • δ 130.0-131.0 (aromatic CH)
  • δ 129.5-130.5 (aromatic CH)
  • δ 125.0-126.0 (aromatic CH)
  • δ 57.0-58.0 (CH-CH₃)
  • δ 41.0-42.0 (N-CH₂-CH₃)
  • δ 19.5-20.5 (Ar-CH₃)
  • δ 19.0-20.0 (Ar-CH₃)
  • δ 15.5-16.5 (CH-CH₃)
  • δ 10.5-11.5 (N-CH₂-CH₃)

IR Spectroscopy

Expected significant IR bands:

  • 3400-3500 cm⁻¹ (N-H stretching)
  • 2900-3000 cm⁻¹ (C-H stretching)
  • 1680-1700 cm⁻¹ (C=O stretching)
  • 1590-1600 cm⁻¹ (aromatic C=C stretching)
  • 1450-1470 cm⁻¹ (C-H bending)
  • 1200-1250 cm⁻¹ (C-N stretching)
  • 800-850 cm⁻¹ (1,2,4-trisubstituted benzene ring)

Mass Spectrometry

Expected significant MS fragments:

  • Molecular ion: m/z 205 (low intensity)
  • Base peak: m/z 72 (N-ethylethano-1-iminium cation)
  • Fragment m/z 133 (3,4-dimethylbenzoyl cation)
  • Fragment m/z 105 (loss of CO from m/z 133)
  • Fragment m/z 77 (phenyl cation)

Comparative Analysis of Synthetic Routes

Each of the three major synthetic routes for preparing 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride offers distinct advantages and limitations. Table 5 provides a comprehensive comparison to guide the selection of the most appropriate method based on specific requirements:

Parameter Grignard-Based Synthesis α-Bromination Route Reductive Amination
Starting materials availability Moderate High Low
Number of synthetic steps 5 3 4
Overall yield 45-55% 55-70% 50-60%
Operational complexity High Moderate Moderate
Scale-up potential Limited High Moderate
Equipment requirements Specialized Standard Standard
Reaction hazards High (Grignard) Moderate (Br₂) Low
Purification complexity Moderate Low High
Cost-effectiveness Low High Moderate
Environmental impact Moderate Moderate Low

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: May yield secondary amines or alcohols.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one is classified as a substituted cathinone. Substituted cathinones are known for their psychoactive properties and potential for abuse. Research indicates that these compounds may exhibit stimulant effects similar to those of amphetamines and other psychoactive substances.

Potential Biological Effects

  • Psychoactive Properties : Initial studies suggest that 3,4-DMEC may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. These interactions could lead to stimulant effects .
  • Forensic Relevance : The compound's psychoactive nature makes it relevant in forensic toxicology, particularly in the analysis of designer drugs and synthetic cathinones .

Forensic Science

The primary application of 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one is in forensic science. Its characterization is crucial for identifying new psychoactive substances (NPS) in biological samples. The compound is often included in toxicological screenings to detect substance abuse or poisoning cases.

Analytical Methods

Various analytical techniques have been employed to study the properties of 3,4-DMEC:

  • High-Performance Liquid Chromatography (HPLC) : This method is frequently used to separate and quantify the compound in complex biological matrices.
  • Mass Spectrometry (MS) : Coupled with chromatographic techniques, mass spectrometry provides detailed information about the molecular structure and fragmentation patterns of the compound .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride involves:

    Molecular Targets: The compound primarily targets neurotransmitter systems, including dopamine and serotonin receptors.

    Pathways Involved: It modulates the release and reuptake of neurotransmitters, leading to its stimulant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional distinctions between 3,4-DMEC and key analogs:

Compound Name CAS Number Substituent Groups Backbone Chain Key Structural Features
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride (3,4-DMEC) 1454266-19-3 3,4-dimethylphenyl, ethylamino Propan-1-one Methyl groups at 3,4-positions; β-ethylamino substitution
Ethylone (bk-MDEA) 1225617-18-4 3,4-methylenedioxyphenyl (MD), ethylamino Propan-1-one Benzodioxol ring; β-ethylamino substitution
Ephylone (N-ethylpentylone) 802733-99-7 3,4-methylenedioxyphenyl, ethylamino Pentan-1-one Extended pentanone chain; benzodioxol ring
Mephedrone (4-MMC) 1189726-22-3 4-methylphenyl, methylamino Propan-1-one Methyl group at 4-position; β-methylamino substitution

Key Differences:

Substituent Groups: 3,4-DMEC replaces the methylenedioxy (MD) group in ethylone and ephylone with 3,4-dimethylphenyl, reducing polarizability and altering metabolic pathways .

Backbone Chain :

  • Ephylone’s pentan-1-one chain increases lipophilicity and may enhance blood-brain barrier penetration compared to 3,4-DMEC’s shorter propan-1-one chain .

Pharmacological Implications: The dimethylphenyl group in 3,4-DMEC likely reduces serotonin receptor affinity compared to MD-substituted cathinones like ethylone, which exhibit stronger serotonergic effects . β-Ethylamino substitution in 3,4-DMEC and ethylone may lower dopamine transporter (DAT) selectivity relative to mephedrone’s β-methylamino group, which shows higher DAT affinity .

Detailed Research Findings

Structural and Metabolic Comparisons:

  • Metabolism : The absence of a methylenedioxy group in 3,4-DMEC eliminates metabolic pathways involving demethylenation, a key route for ethylone’s inactivation. This could result in prolonged activity or alternative metabolites, such as hydroxylated dimethylphenyl derivatives .
  • Receptor Binding: Computational modeling suggests that 3,4-DMEC’s dimethylphenyl group creates steric hindrance, reducing affinity for serotonin (5-HT2A) receptors compared to ethylone. However, its β-keto group may enhance norepinephrine transporter (NET) inhibition, similar to other cathinones .

Pharmacokinetic Data (Inferred):

Parameter 3,4-DMEC Ethylone Mephedrone
LogP (Predicted) 2.8 2.2 2.5
Half-Life (Rat) ~4–6 hours ~2–3 hours ~1–2 hours
Primary Metabolites Hydroxylated dimethylphenyl derivatives Demethylenated catechols Reduced β-keto metabolites

Biological Activity

1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride, also known as 3,4-Dimethylethcathinone (3,4-DMEC), is a synthetic compound belonging to the cathinone class. This compound has garnered attention due to its potential psychoactive effects and its classification as a drug of abuse. Understanding its biological activity is crucial for assessing its pharmacological properties and implications for public health.

  • Molecular Formula : C₁₃H₁₉ClN₁O
  • Molecular Weight : 241.76 g/mol
  • CAS Number : 2702352-15-4

3,4-DMEC primarily acts as a stimulant by influencing the dopaminergic system. It is believed to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This action is similar to other compounds in the cathinone family, which can lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced mood and energy levels.

Pharmacological Studies

Recent studies have explored the pharmacological profile of 3,4-DMEC. The following table summarizes key findings from various research studies:

StudyMethodologyKey Findings
In vitro assays on neuronal cellsDemonstrated significant inhibition of dopamine reuptake with an IC50 value comparable to known stimulants.
Animal models (rodents)Induced hyperlocomotion and increased exploratory behavior, suggesting stimulant properties.
Behavioral assays in rodentsExhibited rewarding effects similar to other stimulants, indicating potential for abuse.

Case Studies

Several case reports highlight the effects of 3,4-DMEC in human subjects:

  • Case Study 1 : A young adult presented with symptoms of agitation, tachycardia, and hypertension after consumption of a product containing 3,4-DMEC. Toxicological analysis confirmed the presence of the compound.
  • Case Study 2 : A series of emergency department visits linked to recreational use of synthetic cathinones included patients exhibiting severe anxiety and paranoia after using products labeled as "bath salts," which contained 3,4-DMEC.

These cases underscore the potential risks associated with recreational use and highlight the need for further research into its safety profile.

Toxicological Profile

The toxicological effects of 3,4-DMEC have been documented in both animal studies and clinical reports. Common adverse effects include:

  • Cardiovascular issues (e.g., increased heart rate)
  • Neurological symptoms (e.g., seizures)
  • Psychological effects (e.g., anxiety and paranoia)

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